Azane;3-methylbut-3-enyl phosphono hydrogen phosphate
Overview
Description
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is a chemical compound with the empirical formula C5H12O7P2 · 3NH3 and a molecular weight of 297.18 g/mol . It is an intermediate in the biosynthesis of terpenes, which are essential components in various biological processes . This compound is typically available as a 1 mg/mL solution in methanol and aqueous 10 mM ammonium hydroxide (7:3) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentenyl pyrophosphate can be synthesized from isopentenol through a three-step process . The synthesis involves the conversion of mevalonic acid to isopentenyl pyrophosphate in an ATP-dependent process . The presence of the pyrophosphate group within the molecule facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions .
Industrial Production Methods: Industrial production methods for isopentenyl pyrophosphate triammonium salt solution are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert isopentenyl pyrophosphate to other related compounds.
Substitution: The pyrophosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with isopentenyl pyrophosphate triammonium salt solution include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrophosphate compounds .
Scientific Research Applications
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isopentenyl pyrophosphate triammonium salt solution involves its role as an intermediate in terpene biosynthesis . The presence of the pyrophosphate group facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions . This compound is involved in the mevalonate pathway, where it is converted from mevalonic acid in an ATP-dependent process .
Comparison with Similar Compounds
Isopentenyl pyrophosphate trilithium salt: Similar in structure but contains lithium instead of ammonium.
Farnesyl pyrophosphate ammonium salt: Another related compound used in terpene biosynthesis.
Geranyl pyrophosphate ammonium salt: Similar in function and used in the synthesis of terpenes.
Uniqueness: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is unique due to its specific role in the biosynthesis of terpenes and its ability to facilitate enzyme binding at the active site . Its triammonium salt form provides distinct properties compared to other similar compounds, such as trilithium or ammonium salts .
Properties
IUPAC Name |
azane;3-methylbut-3-enyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYOWJEWZVAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O.N.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554011 | |
Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116057-53-5 | |
Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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